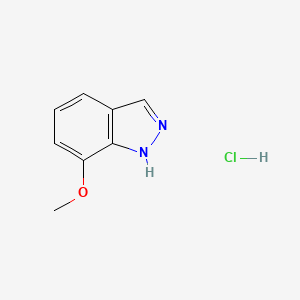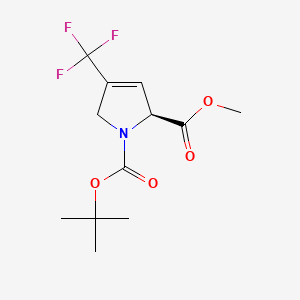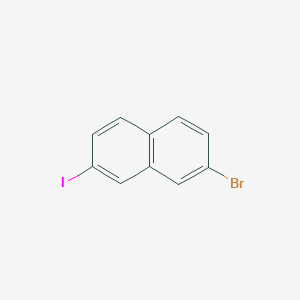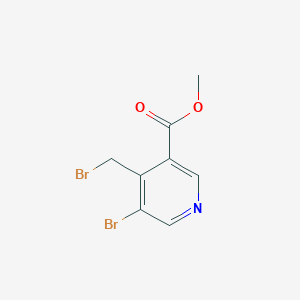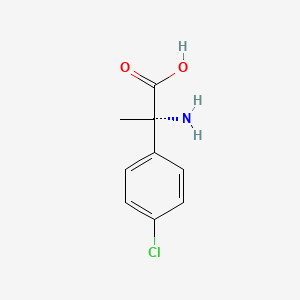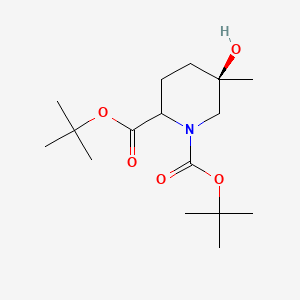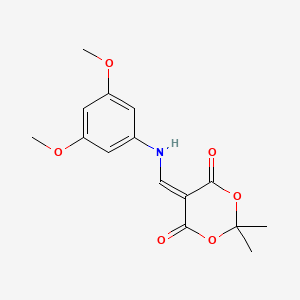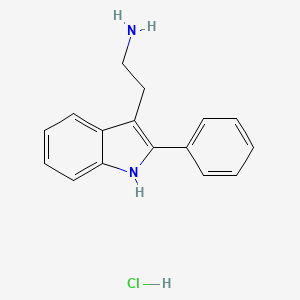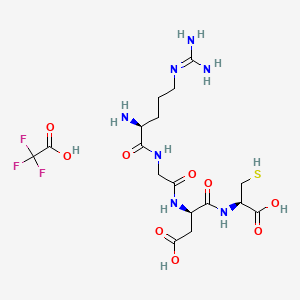
Arg-Gly-Asp-Cys TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arg-Gly-Asp-Cys TFA is a peptide compound known for its role in inhibiting platelet aggregation and fibrinogen binding. It is the binding motif of fibronectin to cell adhesion molecules, making it significant in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Arg-Gly-Asp-Cys TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Fmoc (Fluorenylmethyloxycarbonyl) strategy is commonly used for protecting the amino groups during synthesis . The process involves:
- Coupling the first amino acid to the resin.
- Removing the Fmoc protecting group.
- Sequentially adding protected amino acids.
- Cleaving the peptide from the resin using trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIPS) and water .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Arg-Gly-Asp-Cys TFA can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The peptide can be functionalized by substituting specific amino acids or adding functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of cyclic peptides through disulfide bond formation.
Scientific Research Applications
Arg-Gly-Asp-Cys TFA has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modifications.
Industry: Utilized in the development of biomaterials and drug delivery systems.
Mechanism of Action
Arg-Gly-Asp-Cys TFA exerts its effects by binding to cell adhesion molecules, specifically integrins. This binding inhibits platelet aggregation and fibrinogen binding, which are crucial steps in blood clot formation . The molecular targets include integrins αvβ3 and αvβ5, which are overexpressed in various cell types, including tumor cells .
Comparison with Similar Compounds
Similar Compounds
Cyclo(Arg-Gly-Asp-D-Phe-Cys) TFA: A cyclic peptide with high affinity for integrins, used in tumor research.
Arg-Gly-Asp-Ser: Another peptide with similar cell adhesion properties.
Uniqueness
Arg-Gly-Asp-Cys TFA is unique due to its specific sequence and ability to form disulfide bonds, which can enhance its stability and functionality in biological systems. Its role in inhibiting platelet aggregation and promoting cell adhesion makes it a valuable compound in both research and therapeutic applications .
Properties
Molecular Formula |
C17H28F3N7O9S |
|---|---|
Molecular Weight |
563.5 g/mol |
IUPAC Name |
(3R)-3-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C15H27N7O7S.C2HF3O2/c16-7(2-1-3-19-15(17)18)12(26)20-5-10(23)21-8(4-11(24)25)13(27)22-9(6-30)14(28)29;3-2(4,5)1(6)7/h7-9,30H,1-6,16H2,(H,20,26)(H,21,23)(H,22,27)(H,24,25)(H,28,29)(H4,17,18,19);(H,6,7)/t7-,8+,9-;/m0./s1 |
InChI Key |
AJFGGKXZCJCXNM-HBJOHWKNSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)NCC(=O)N[C@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol](/img/structure/B13915845.png)
![trans-2-Benzyl-1,3,3A,4,6,6A-hexahydrocyclopenta[C]pyrrol-5-one](/img/structure/B13915848.png)
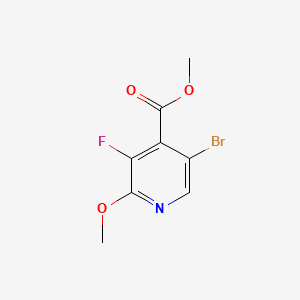
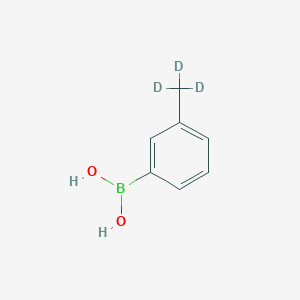
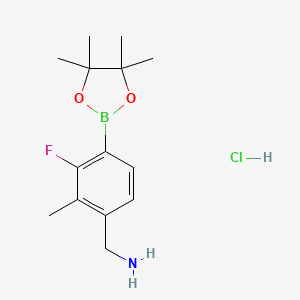
![2,2-Bis[4-(1,2,2-trifluoroethenyloxy)phenyl]propane](/img/structure/B13915867.png)
